molecular formula C11H15N3O B079551 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol CAS No. 302812-86-8

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol

Cat. No. B079551
M. Wt: 205.26 g/mol
InChI Key: QJZMLNRFAVEYRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several steps, including the conversion of 2-(α-hydroxy benzyl) benzimidazole to its bromo counterpart through reactions with concentrated acids and subsequent cyclocondensation with appropriate reagents to introduce various substituents at the ortho position of the biphenyl tetrazole. These processes are characterized by the use of spectroscopic techniques such as 1H NMR, 13C NMR, FAB Mass, and FT-IR for identification purposes (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the one in focus, has been extensively studied through X-ray crystallography. This has allowed for a detailed understanding of their crystalline structure, molecular geometry, and intermolecular interactions, providing insights into their potential biological activities and interaction with other molecules (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation and cycloaddition, to yield new compounds with diverse properties. These reactions are facilitated by the presence of functional groups in the benzimidazole core, allowing for the synthesis of compounds with significant antihypertensive and antimicrobial activities (V. Reddy & K. R. Reddy, 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of the substituents attached to the benzimidazole core. These properties are crucial for determining the compound's applicability in different scientific fields (L. El Foujji et al., 2021).

Chemical Properties Analysis

The chemical behavior of benzimidazole derivatives, including reactivity, mechanism of reaction, and interaction with biological targets, is a key area of study. Their ability to act as ligands, form complexes with metals, and exhibit biological activities is determined by their chemical properties, which are analyzed through various spectroscopic and computational methods (S. Benvenuti et al., 1997).

Scientific Research Applications

DNA Minor Groove Binders

The synthetic dye Hoechst 33258, a compound related to benzimidazole derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. Hoechst derivatives, including benzimidazole analogues, are extensively used in biological research for staining chromosomes and analyzing nuclear DNA content through flow cytometry. These compounds also find applications as radioprotectors and topoisomerase inhibitors, making them significant in drug design and molecular biology studies to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Functions of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic effects. These compounds play a critical role in medical science due to their diverse biological functions. Modifications in their composition have led to new therapeutic agents with increased efficacy and lower toxicity. The review emphasizes the significance of synthesizing new Mannich base benzimidazole derivatives for medicinal applications (Vasuki et al., 2021).

Development of Novel Sedatives

Remimazolam, a novel benzodiazepine derivative, has been highlighted for its potential in anesthesia and sedation due to its ultra-short-acting nature, fast onset, and offset of action, establishing its effectiveness in procedural sedation. It's worth investigating further in real-world settings, including non-operating room anesthesia (NORA), where its comparison with traditional sedatives like propofol could be particularly relevant (Finlay & Leslie, 2021).

Anticancer Potential of Benzimidazole Hybrids

The review on the anticancer potential of benzimidazole hybrids presented a detailed account of the design strategy for synthesizing benzimidazole derivatives as anticancer agents. Benzimidazole derivatives act through various mechanisms, such as intercalation, topoisomerases inhibition, and tubulin inhibition, showing promise in cancer treatment through targeted drug design (Akhtar et al., 2019).

properties

IUPAC Name

3-[(6-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZMLNRFAVEYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366019
Record name 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol

CAS RN

302812-86-8
Record name 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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